molecular formula C21H15N3O4 B14156812 3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one CAS No. 370869-84-4

3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one

Cat. No.: B14156812
CAS No.: 370869-84-4
M. Wt: 373.4 g/mol
InChI Key: LKGHPKUSGLNDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Hydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a hydroxy group is introduced to the phenyl ring.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to the phenyl ring using reagents like nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products

    Oxidation: Formation of quinazolinone derivatives with carbonyl groups

    Reduction: Formation of amino-substituted quinazolinone derivatives

    Substitution: Formation of various substituted quinazolinone derivatives

Scientific Research Applications

3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and nitrophenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazolinone: Lacks the nitrophenyl group but shares the quinazolinone core.

    3-Nitroquinazolinone: Lacks the hydroxyphenyl group but shares the quinazolinone core.

    2-Phenylquinazolinone: Lacks both the hydroxy and nitro groups but has a phenyl substituent.

Uniqueness

3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one is unique due to the presence of both hydroxyphenyl and nitrophenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these substituents enhances its biological activity and makes it a valuable compound for research and development.

Properties

CAS No.

370869-84-4

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C21H15N3O4/c25-17-10-8-15(9-11-17)23-20(13-14-4-3-5-16(12-14)24(27)28)22-19-7-2-1-6-18(19)21(23)26/h1-12,25H,13H2

InChI Key

LKGHPKUSGLNDLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)O

solubility

47.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.